![molecular formula C18H18N4O3S B2777395 2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(2-methylphenyl)acetamide CAS No. 899941-23-2](/img/structure/B2777395.png)
2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(2-methylphenyl)acetamide
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Overview
Description
Pyrido[2,3-d]pyrimidines are a class of compounds that have shown therapeutic interest and have been approved for use as therapeutics . They are of great interest due to their biological potential .
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidines involves various methods. One such method involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .Molecular Structure Analysis
Depending on where the nitrogen atom is located in pyridine, we can find four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrido[2,3-d]pyrimidines include condensation, cyclization, elimination, methylation, and other reactions .Scientific Research Applications
Crystal Structure and Molecular Design
The study of crystal structures of related compounds, such as 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides, provides insights into the molecular design and optimization of new therapeutic agents. The folded conformation and hydrogen bonding observed in these structures contribute to understanding the interaction mechanisms with biological targets, facilitating the design of more effective drugs (S. Subasri et al., 2017).
Radiosynthesis and Imaging Applications
Compounds within the pyrimidineacetamide class have been utilized in the radiosynthesis of selective radioligands for imaging purposes. For instance, the development of [18F]PBR111, a radioligand for the translocator protein (18 kDa), illustrates the potential of pyrimidineacetamides in positron emission tomography (PET) imaging, aiding in the diagnosis and research of various diseases (F. Dollé et al., 2008).
Antimicrobial Activity
The synthesis of pyrimidine-triazole derivatives and their evaluation for antimicrobial activity against selected bacterial and fungal strains indicate the potential of such compounds in developing new antimicrobial agents. This research area is crucial for addressing the growing issue of antibiotic resistance (J.J. Majithiya & B. Bheshdadia, 2022).
Antitubercular and Antimicrobial Activities
Further, pyrimidine-azitidinone analogues have been synthesized and tested for their antimicrobial and antitubercular activities, highlighting the versatility of pyrimidine derivatives in combating various pathogens. Such studies are pivotal for the discovery of novel treatments against tuberculosis and other microbial infections (M. Chandrashekaraiah et al., 2014).
Dual Inhibitory Actions on Enzymes
Research into dual thymidylate synthase and dihydrofolate reductase inhibitors has led to the identification of classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates. These compounds exhibit potent inhibitory actions, offering a foundation for developing cancer therapies by targeting essential enzymes in the folate pathway (A. Gangjee et al., 2008).
Future Directions
properties
IUPAC Name |
2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-11-6-4-5-7-12(11)20-14(23)10-26-13-8-9-19-16-15(13)17(24)22(3)18(25)21(16)2/h4-9H,10H2,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYBGKXAKNRTHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=C3C(=NC=C2)N(C(=O)N(C3=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(2-methylphenyl)acetamide |
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